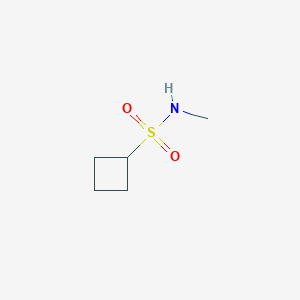
N-methylcyclobutanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylcyclobutanesulfonamide is an organic compound with the molecular formula C₅H₁₁NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a cyclobutane ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylcyclobutanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Cyclobutanesulfonyl chloride+Methylamine→this compound+HCl
Another method involves the use of sodium sulfinates and amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylcyclobutanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a new sulfonamide derivative.
Oxidation: Sulfonic acids are the major products.
Reduction: Sulfides are typically formed.
Wissenschaftliche Forschungsanwendungen
N-methylcyclobutanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound’s sulfonamide group is of interest due to its potential biological activity, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound may serve as a precursor for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methylcyclobutanesulfonamide involves its interaction with biological molecules. Sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and applications.
N-methylmethanesulfonamide: Has a simpler structure with a methane group instead of a cyclobutane ring.
Uniqueness
N-methylcyclobutanesulfonamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
N-methylcyclobutanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-6-9(7,8)5-3-2-4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
DXGZAYWXZIQVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


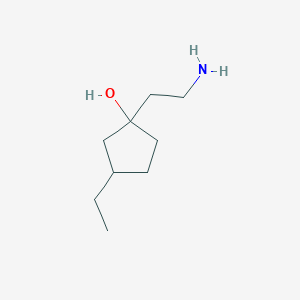
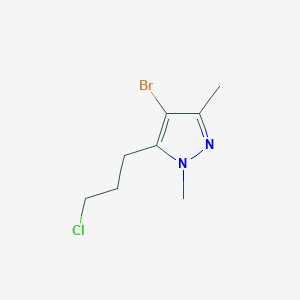
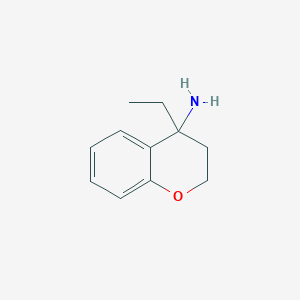
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
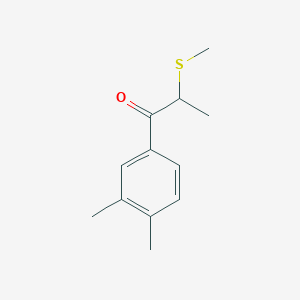
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
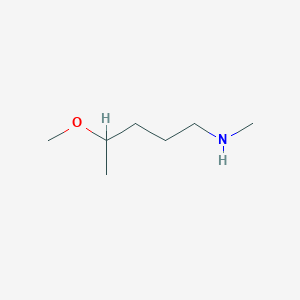
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
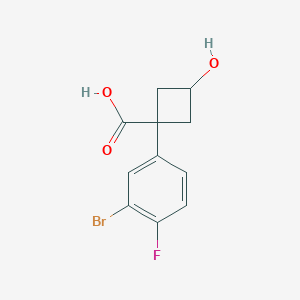
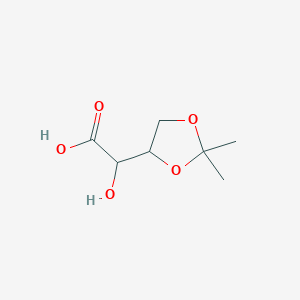
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
